tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is a synthetic organic compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound features a tert-butyl group, a propyl chain with an amino substitution, and a hydroxyethyl group, making it a complex molecule with potential applications in medicinal chemistry and biochemistry.
The compound can be synthesized through various chemical methods, often involving the reaction of tert-butyl carbamate with appropriate amines and alcohols. It is typically available through specialized chemical suppliers or can be synthesized in laboratory settings.
This compound is classified as an amino alcohol and a carbamate, indicating its functional groups. It has potential applications in drug design and as a biochemical tool due to its structural properties.
The synthesis of tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate generally involves the following steps:
The reaction conditions (temperature, solvent, and time) must be optimized for effective yields. Typically, solvents like dichloromethane or ethanol may be used, along with catalysts such as triethylamine to facilitate the reaction.
The molecular formula for tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is .
CC(C)(C)OC(=O)NCC(CN)CC(O)N
InChI=1S/C13H28N2O3/c1-10(2,3)17-12(16)14-11(4)5-6-15-7-8-9/h10-11,15-16H,4-9H2,1-3H3,(H,14,17)/t11-/m0/s1
The structure includes several functional groups: an amino group (–NH₂), a hydroxy group (–OH), and a carbamate moiety (–CO–NH–). The presence of these groups suggests potential interactions with biological targets.
tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate can participate in various chemical reactions:
Each reaction requires specific conditions such as pH levels and temperature to favor product formation while minimizing side reactions.
The mechanism of action for tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate can be understood through its interactions at a molecular level:
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact with target sites within cells.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of this compound.
Scientific Uses
tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate has potential applications in:
This compound represents an interesting area of study within organic chemistry and medicinal applications due to its unique structure and functional capabilities.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3